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molecular formula C8H4BrNO2 B8482427 3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

Cat. No. B8482427
M. Wt: 226.03 g/mol
InChI Key: XHWIXTKKKHEZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

Oxalyl chloride (1.77 mL, 20.1 mmol) is combined with CH2Cl2 (60 mL) in a dried flask under nitrogen, cooled to −78° C., treated dropwise with DMSO (2.86 mL, 40.25 mmol) and stirred for 20 min. The cooled solution is treated drop-wise with a solution of (3-bromofuro[2,3-c]pyridin-5-yl)methanol (4.0 mg, 17.5 mmol) in THF (50 mL), stirred for 1 h, then treated drop-wise with Et3N (12.2 mL, 87.5 mmol). The mixture is stirred for 30 min at −78° C., then 30 min at 0° C. The mixture is washed with saturated NaHCO3 (120 mL) and the organics dried over K2CO3 and concentrated in vacuo to a dark yellow solid (3.91 g). The crude material is chromatographed over 150 g slurry-packed silica gel, eluting with 30% EtOAc/hexane. The appropriate fractions are combined and concentrated in vacuo to afford 3.93 g (99%) of 3-bromofuro[2,3-c]pyridine-5-carbaldehyde as a white solid. MS (EI) m/z: 225 (M+).
Quantity
1.77 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[C:20]2[C:15](=[CH:16][N:17]=[C:18]([CH2:21][OH:22])[CH:19]=2)[O:14][CH:13]=1.CCN(CC)CC>C1COCC1.C(Cl)Cl>[Br:11][C:12]1[C:20]2[C:15](=[CH:16][N:17]=[C:18]([CH:21]=[O:22])[CH:19]=2)[O:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.86 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
4 mg
Type
reactant
Smiles
BrC1=COC2=CN=C(C=C21)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.2 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 min at −78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0° C
WASH
Type
WASH
Details
The mixture is washed with saturated NaHCO3 (120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark yellow solid (3.91 g)
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 150 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 30% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=COC2=CN=C(C=C21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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